
3-(3-Phenylphenyl)cyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Phenylphenyl)cyclobutan-1-one is a chemical compound with the molecular formula C19H16O . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of cyclobutanones, such as 3-(3-Phenylphenyl)cyclobutan-1-one, can be achieved through various methods. These include hydroboration of 1-alkynyl-1-boronate esters, chemoselective C-C bond cleavages of reactive bicyclo[1.1.1]pent-1-yl alcohols (BCP-OHs), and oxidative ring expansion of methylenecyclopropanes .Molecular Structure Analysis
The molecular structure of 3-(3-Phenylphenyl)cyclobutan-1-one consists of a cyclobutane ring attached to two phenyl groups at the 3-position and a carbonyl group at the 1-position .Chemical Reactions Analysis
Cyclobutanones, including 3-(3-Phenylphenyl)cyclobutan-1-one, can undergo various chemical reactions. These include reactions with aldehydes, palladium-catalyzed cross-coupling reactions, and [2 + 2] cycloadditions .Physical And Chemical Properties Analysis
3-(3-Phenylphenyl)cyclobutan-1-one has a boiling point of 109-118 °C (at 10 Torr), a predicted density of 1±0.06 g/cm3, and a refractive index of 1.544 . It is a solid substance with a light yellow color .Applications De Recherche Scientifique
Palladium-Catalyzed Reactions
Palladium-catalyzed reactions involving cyclobutane derivatives have been explored for the synthesis of complex organic molecules. For instance, Matsuda, Shigeno, and Murakami (2008) demonstrated that 3-(2-Hydroxyphenyl)cyclobutanones react with aryl bromides in the presence of palladium catalysts to afford 4-arylmethyl-3,4-dihydrocoumarins through a sequence involving carbon-carbon bond cleavage and formation (Matsuda, Shigeno, & Murakami, 2008).
Nonpeptidic Small Molecule Agonists
In the realm of medicinal chemistry, cyclobutane derivatives have been identified as novel nonpeptidic small molecule agonists of the glucagon-like peptide-1 (GLP-1) receptor, showcasing their potential in therapeutic applications. Liu et al. (2012) reported the identification of a novel cyclobutane class of GLP-1 receptor agonists, highlighting their potency both in vitro and in vivo (Liu et al., 2012).
Molecular Structure and Crystallography
The study of cyclobutane derivatives extends to crystallography to elucidate their molecular structure. Dinçer, Özdemir, Yilmaz, and Cukurovalı (2005) investigated oxime derivatives containing cyclobutane, contributing to the understanding of their structural properties through X-ray crystallography (Dinçer et al., 2005).
Photocatalysis and Synthesis
Photocatalytic applications of cyclobutane derivatives for organic synthesis have been explored, with Ischay, Anzovino, Du, and Yoon (2008) reporting on the use of Ru(bipy)3Cl2 as a visible light photocatalyst for [2+2] enone cycloadditions, showcasing the synthesis efficiency and excellent diastereoselectivity in forming cyclobutane products (Ischay, Anzovino, Du, & Yoon, 2008).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-phenylphenyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c17-16-10-15(11-16)14-8-4-7-13(9-14)12-5-2-1-3-6-12/h1-9,15H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJYLYIQCHXGET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC=CC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Phenylphenyl)cyclobutan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

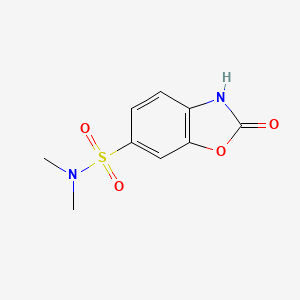
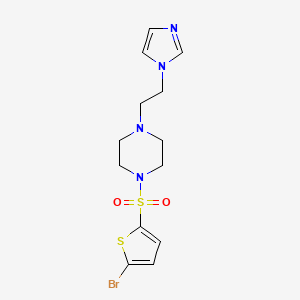
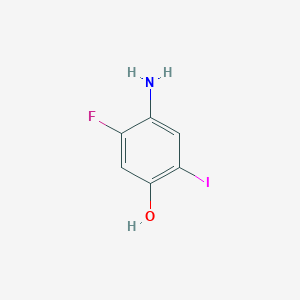

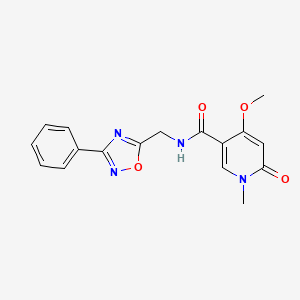


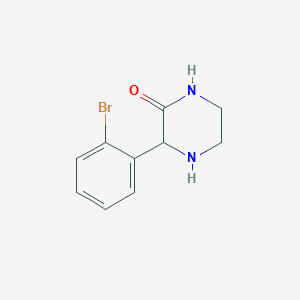
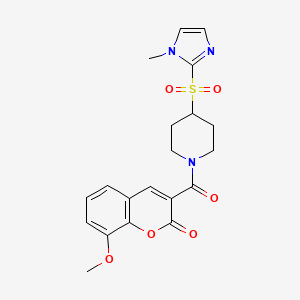
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2632237.png)
![4-[[(2S)-3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]benzoic acid](/img/structure/B2632238.png)

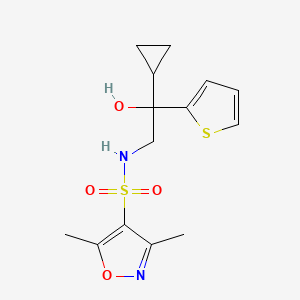
![1-(3,4-Dimethoxybenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2632245.png)